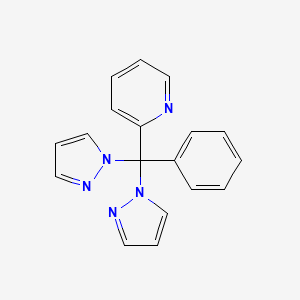![molecular formula C12H16N2O4 B12575948 Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy- CAS No. 501678-20-2](/img/structure/B12575948.png)
Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy- is a complex organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a benzoic acid core substituted with a butylamino group and a hydroxy group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy- typically involves the condensation of benzoic acid derivatives with butylamine. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of ultrasonic irradiation and green catalysts ensures efficient and sustainable production. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy- undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group with nucleophiles, leading to the formation of amides, esters, and anhydrides.
Oxidation and Reduction: The compound can undergo oxidation to form quinones and reduction to form hydroquinones.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids into acid chlorides.
Alcohols: Used in Fischer esterification reactions to form esters.
Strong Acids (HCl, H2SO4): Used to enhance the reactivity of the carboxylic acid group.
Major Products Formed
Amides: Formed through nucleophilic acyl substitution with amines.
Esters: Formed through esterification with alcohols.
Anhydrides: Formed through the condensation of two carboxylic acid molecules.
Applications De Recherche Scientifique
Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in cells.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit their growth.
Comparaison Avec Des Composés Similaires
Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy- can be compared with other similar compounds, such as:
Para-Aminobenzoic Acid (PABA): Both compounds have an amino group attached to the aromatic ring, but PABA lacks the butylamino and hydroxy substitutions.
4-(Butylamino)benzoic Acid: This compound is similar but lacks the hydroxy group, making it less versatile in certain reactions.
The uniqueness of benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
501678-20-2 |
|---|---|
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
5-(butylcarbamoylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-2-3-6-13-12(18)14-8-4-5-10(15)9(7-8)11(16)17/h4-5,7,15H,2-3,6H2,1H3,(H,16,17)(H2,13,14,18) |
Clé InChI |
RWKWKMQNLHLVPH-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
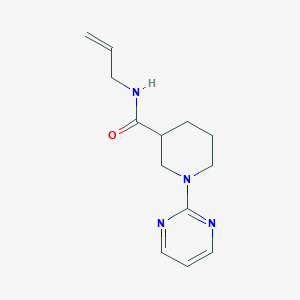
![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)

![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)

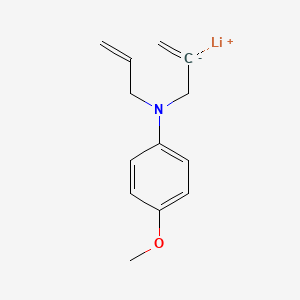
![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
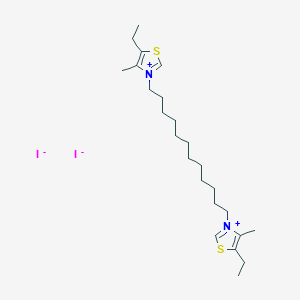
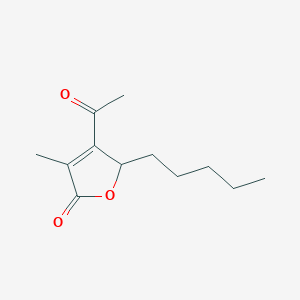
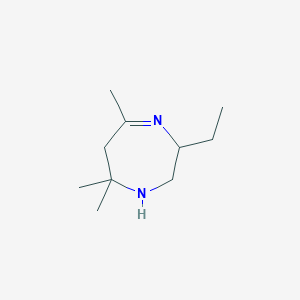

![2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12575932.png)
